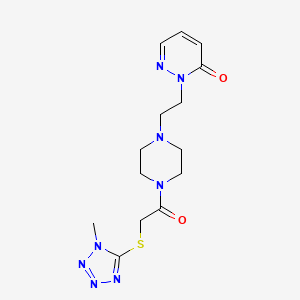

2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Description

This compound features a pyridazin-3(2H)-one core linked to a piperazine ring via an ethyl bridge. The piperazine moiety is further substituted with a thioacetyl group bearing a 1-methyl-1H-tetrazole-5-ylthio substituent.

Properties

IUPAC Name |

2-[2-[4-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperazin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N8O2S/c1-19-14(16-17-18-19)25-11-13(24)21-8-5-20(6-9-21)7-10-22-12(23)3-2-4-15-22/h2-4H,5-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXWCXQLDXBWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:

Formation of the Pyridazine Core: : This is achieved through cyclization reactions involving appropriate hydrazines and dicarboxylate esters under reflux conditions.

Introduction of the Piperazine Ring: : Piperazine can be introduced via nucleophilic substitution reactions with halogenated intermediates derived from the pyridazine core.

Attachment of the Tetrazole Moiety:

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for scale, often utilizing continuous flow reactors and advanced purification techniques to enhance yield and purity. Catalysts and high-pressure conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetyl group.

Reduction: : Reduction of the nitro groups in intermediates is a crucial step in its synthesis.

Substitution: : The pyridazine core allows for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride.

Solvents: : Dimethylformamide (DMF), chloroform.

Major Products Formed

Oxidation leads to sulfoxide and sulfone derivatives.

Reduction can yield amines from nitro groups.

Substitution produces various functionalized derivatives based on the introduced substituents.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : Used in the synthesis of complex organic molecules.

Catalysis: : Functions as a ligand in catalytic reactions.

Biology and Medicine

Biological Probes: : Used in research to study enzyme interactions and receptor binding.

Industry

Material Science: : Incorporated into polymers to improve properties like thermal stability and strength.

Agricultural Chemicals: : Potential use in the development of novel pesticides and herbicides.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The tetrazole moiety is known to mimic carboxylate groups, facilitating binding to active sites in proteins. Pathways involving signal transduction and enzyme inhibition are likely affected, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazin-3(2H)-one Derivatives

The synthesis of 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a-3h) involves nucleophilic substitution at the pyridazinone N2 position using halides under basic conditions (K₂CO₃, acetone) . While the target compound shares the pyridazinone core, its substitution pattern diverges significantly:

- Substituent Position : The target compound has a piperazine-ethyl group at N2, whereas analogs like 3a-3h feature simpler alkyl/aryl groups (e.g., benzyl, allyl).

- Biological Implications: Pyridazinones with bulky N2 substituents (e.g., piperazine) may exhibit enhanced solubility and receptor binding compared to smaller alkyl groups .

Tetrazole-Containing Piperazine Derivatives

Compounds such as 13a (2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone) share the tetrazole-thioacetyl-piperazine motif with the target compound . Key comparisons include:

- Tetrazole Substituents : The methyl group on the tetrazole ring in the target compound may improve metabolic stability compared to the phenyl group in 13a , which could influence pharmacokinetics .

- Synthetic Routes: Both compounds utilize nucleophilic substitution for piperazine coupling, but the target compound’s pyridazinone core requires additional steps for ethyl bridge formation.

Heterocyclic Hybrids

Compounds like 4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one highlight the pharmacological versatility of fused heterocycles .

Biological Activity

The compound 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its complex structure, which includes a tetrazole moiety and piperazine ring, suggests various mechanisms of action that could be exploited for therapeutic purposes.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 356.43 g/mol. The structural components include:

- Tetrazole ring : Known for enhancing solubility and bioavailability.

- Piperazine moiety : Commonly associated with pharmacological activity.

- Thioether linkage : May influence the compound's interaction with biological targets.

Research indicates that the compound may act as an inhibitor of specific kinases, particularly those involved in signaling pathways related to cancer and neurodegenerative diseases. The presence of the tetrazole group is crucial for its activity as it modulates the binding affinity to target proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of casein kinase 1 (CK1), which plays a pivotal role in cellular processes such as circadian rhythms and cell division. The inhibition of CK1 could lead to potential applications in treating conditions like cancer, where CK1 is often dysregulated.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into their therapeutic potential:

- Kinase Inhibition :

- Antifungal Activity :

-

Alpha-Amylase Inhibition :

- Research on tetrazole-containing compounds has shown promising results in inhibiting alpha-amylase, with some derivatives demonstrating IC50 values significantly lower than acarbose, a known inhibitor . This could indicate potential applications in managing diabetes through carbohydrate metabolism modulation.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| 2-(1-Methyl-tetrazol)quinazoline | Quinazoline core with tetrazole | Kinase inhibition | Low μM |

| 4-(Phenylthio)quinazoline | Quinazoline core with phenylthio group | Antimicrobial properties | N/A |

| 2-(Thiazolyl)quinazoline | Quinazoline core with thiazole | Anticancer activity | N/A |

Q & A

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

- Answer :

- Molecular Docking : Software like AutoDock Vina to predict binding affinities for receptors (e.g., GPCRs).

- MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes over nanoseconds.

- QSAR Models : Relate structural descriptors (e.g., logP, H-bond donors) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.